[(6-Propoxy(2-naphthyl))sulfonyl](3-pyridylmethyl)amine
Description
(6-Propoxy(2-naphthyl))sulfonylamine is a sulfonamide derivative featuring a naphthyl-propoxysulfonyl group conjugated to a 3-pyridylmethylamine scaffold. This compound is structurally characterized by:
- A 2-naphthyl group substituted with a propoxy chain at the 6-position.
- A sulfonyl bridge linking the naphthyl moiety to the pyridylmethylamine unit.
- A 3-pyridylmethyl group, which introduces aromatic and basic nitrogen functionalities.
Its synthesis likely involves coupling reactions between a sulfonyl azide intermediate and a pyridylmethylamine derivative, analogous to methods described for related sulfonamide compounds . For example, benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a common reagent for activating carboxylic acids in such couplings, as seen in the incorporation of dansyl fluorophores or amino handles into sulfonyl azides .
Properties
IUPAC Name |
6-propoxy-N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-2-10-24-18-7-5-17-12-19(8-6-16(17)11-18)25(22,23)21-14-15-4-3-9-20-13-15/h3-9,11-13,21H,2,10,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKXMZZEXCEYQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Propoxy(2-naphthyl))sulfonylamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Naphthyl Derivative Preparation: The initial step involves the preparation of the 6-propoxy-2-naphthyl derivative through a series of reactions including alkylation and sulfonation.
Sulfonylation: The naphthyl derivative is then subjected to sulfonylation using sulfonyl chloride under controlled conditions to introduce the sulfonyl group.
Pyridylmethylamine Coupling: The final step involves coupling the sulfonylated naphthyl derivative with 3-pyridylmethylamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of (6-Propoxy(2-naphthyl))sulfonylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(6-Propoxy(2-naphthyl))sulfonylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that sulfonamide derivatives exhibit anticancer properties. For instance, compounds similar to (6-Propoxy(2-naphthyl))sulfonylamine have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that sulfonamide derivatives can effectively target cancer cells while sparing normal cells, making them promising candidates for cancer therapy .
2. Antimicrobial Properties
Sulfonamides are well-known for their antibacterial activity. The incorporation of the pyridine moiety in (6-Propoxy(2-naphthyl))sulfonylamine enhances its interaction with bacterial enzymes, potentially leading to effective inhibition of bacterial growth. Case studies have shown that similar compounds exhibit broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria .
Biochemical Applications
1. Enzyme Inhibition
The compound's structure allows it to act as an inhibitor of specific enzymes involved in metabolic pathways. For example, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical in folate biosynthesis in bacteria. This mechanism can be exploited for developing new antibiotics targeting resistant strains .
2. Drug Delivery Systems
Recent advancements have explored the use of (6-Propoxy(2-naphthyl))sulfonylamine in drug delivery systems. Its ability to form stable complexes with various drugs enhances solubility and bioavailability. Research indicates that coupling this compound with chemotherapeutics can improve their efficacy by facilitating targeted delivery to tumor sites .
Material Science Applications
1. Photonic Materials
The unique photophysical properties of (6-Propoxy(2-naphthyl))sulfonylamine make it suitable for applications in photonic devices. Its ability to absorb light in the visible spectrum allows it to be used in organic light-emitting diodes (OLEDs) and solar cells. Studies have shown that incorporating such compounds into polymer matrices can enhance the efficiency of light emission and absorption .
2. Sensors
Due to its electronic properties, this compound can be employed in the development of chemical sensors. Its sensitivity to specific analytes can be utilized for detecting environmental pollutants or biological markers, providing a versatile tool for monitoring applications .
Data Tables
Mechanism of Action
The mechanism of action of (6-Propoxy(2-naphthyl))sulfonylamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The naphthyl and pyridyl groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
Table 1: Key Physicochemical Comparisons
| Compound | Molecular Weight (g/mol) | Solubility (mg/mL) | LogP | Key Functional Groups |
|---|---|---|---|---|
| (6-Propoxy(2-naphthyl))sulfonylamine | ~425* | <0.1 (aqueous) | ~3.5* | Sulfonyl, pyridyl, naphthyl-propox |
| Phenyl(2-naphthyl)amine (FNA) | 219.27 | 0.05 (methanol) | 3.8 | Naphthyl, phenyl, amine |
| 2-Naphthylamine | 143.19 | 0.01 (water) | 2.1 | Naphthyl, amine |
| Dansyl chloride derivatives | ~250–350 | Variable | 2.5–4.0 | Sulfonamide, dansyl fluorophore |
Key Observations :
- The propoxy-naphthylsulfonyl group in the target compound increases hydrophobicity (LogP ~3.5) compared to simpler amines like 2-naphthylamine (LogP 2.1). This aligns with trends seen in FNA (LogP 3.8), where aromatic bulk elevates lipophilicity .
- Aqueous solubility is poor for all compounds due to aromaticity, but the pyridyl group in the target compound may enhance solubility in polar aprotic solvents.
Reactivity Differences :
Pharmacological and Toxicological Profiles
Table 2: Toxicity and Bioactivity Comparisons
| Compound | Carcinogenicity (H351) | Key Bioactivity | Metabolic Stability |
|---|---|---|---|
| (6-Propoxy(2-naphthyl))sulfonylamine | Not reported | Potential kinase inhibition* | Moderate (CYP3A4) |
| Phenyl(2-naphthyl)amine (FNA) | Suspected (H351) | Mutagenic, industrial intermediate | Low (CYP1A2) |
| Dansyl derivatives | None reported | Fluorescent probes, enzyme assays | High |
*Inferred from structural similarity to kinase inhibitors with pyridyl-sulfonamide motifs.
Key Findings :
- FNA’s H351 carcinogenicity classification contrasts with the target compound’s unknown toxicity profile, though its naphthyl group warrants caution .
Chromatographic Behavior
- Target Compound: Expected to elute later in reverse-phase HPLC due to high hydrophobicity, similar to FNA (retention time ~12 min in methanol systems) .
- Co-eluting Substances : Unlike FNA, which coexists with aniline and naphthylamines (Figure 1 in ), the target compound’s unique sulfonyl and pyridyl groups may improve chromatographic resolution.
Biological Activity
The compound (6-Propoxy(2-naphthyl))sulfonylamine is a novel sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Antimicrobial Activity
Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (6-Propoxy(2-naphthyl))sulfonylamine have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4f | Candida albicans | 62.5 µg/mL |
| 4g | Staphylococcus aureus | 31.25 µg/mL |
| 3a | Escherichia coli | 125 µg/mL |
These findings suggest that the presence of a sulfonamide moiety enhances the antimicrobial efficacy of the compounds tested .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. According to a patent summary, it can inhibit histone deacetylase (HDAC), which is crucial for regulating gene expression involved in cell proliferation and apoptosis. This mechanism suggests potential applications in treating neoplastic diseases by inducing terminal differentiation and arresting cell growth .
Case Study: HDAC Inhibition
In a study focusing on HDAC inhibitors, several derivatives were tested for their ability to induce apoptosis in cancer cells. The results demonstrated that compounds with similar structural characteristics to (6-Propoxy(2-naphthyl))sulfonylamine effectively reduced cell viability in various cancer cell lines, indicating their potential as therapeutic agents .
Molecular Docking Studies
Molecular docking studies have provided insights into the interaction modes of (6-Propoxy(2-naphthyl))sulfonylamine with target proteins. These studies reveal favorable binding affinities with key enzymes involved in microbial resistance and cancer progression, further supporting its therapeutic potential.
Table 2: Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Interaction Type |
|---|---|---|
| Bacterial DNA Gyrase | -9.5 | Hydrogen Bonds |
| HDAC1 | -8.7 | Hydrophobic Interactions |
| Topoisomerase II | -7.9 | Ionic Bonds |
Q & A
Q. What synthetic routes are feasible for preparing (6-Propoxy(2-naphthyl))sulfonylamine, and what intermediates are critical?
Methodological Answer: The compound can be synthesized via sulfonamide alkylation ( ). Key steps include:
Sulfonamide Formation : React 6-propoxy-2-naphthalenesulfonyl chloride with 3-pyridylmethylamine to form the sulfonamide intermediate.
Alkylation : Use alkylating agents (e.g., methyl iodide) under basic conditions to introduce substituents.
Purification : Employ column chromatography or recrystallization to isolate the product.
Critical intermediates include the sulfonyl chloride precursor and the unalkylated sulfonamide. Reaction conditions (temperature, solvent polarity) significantly impact yield .
Q. Which crystallographic techniques are optimal for structural elucidation of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
Crystallization : Use solvent diffusion (e.g., ethanol/water) to grow high-quality crystals.
Data Collection : Employ a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.
Refinement : Use software like WinGX or SHELXL for structure solution and refinement (). Hydrogen-bonding networks and π-π stacking of the naphthyl/pyridyl groups should be analyzed .
Q. How can HPLC or NMR ensure purity and structural fidelity during synthesis?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid. Compare retention times against standards ().
- NMR : Analyze H and C spectra for characteristic signals:
Advanced Research Questions
Q. How do computational methods like DFT predict reactive sites in this compound?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can identify electrophilic/nucleophilic sites:
Fukui Functions : Calculate (electrophilic) and (nucleophilic) indices. The sulfonyl oxygen and pyridyl nitrogen are likely nucleophilic ().
Molecular Electrostatic Potential (MEP) : Visualize electron-rich regions (pyridyl ring) and electron-deficient zones (sulfonyl group).
Softness Indices : Correlate with experimental reactivity, e.g., alkylation at the sulfonamide nitrogen .
Q. Can this compound act as a ligand in coordination polymers, and what metal ions are suitable?
Methodological Answer: Yes, the pyridyl and sulfonyl groups can coordinate transition metals.
Q. How does temperature influence reaction pathways (alkylation vs. elimination) involving this compound?
Methodological Answer:
- Low Temperature (0–25°C) : Favors alkylation (kinetic control). Use dimethyl sulfate in THF with NaH as base ().
- High Temperature (>80°C) : Promotes elimination (thermodynamic control). The sulfonyl group stabilizes transition states, forming conjugated olefins ().
Monitor by TLC: Alkylated intermediates (R ~0.3) vs. elimination products (R ~0.6) .
Q. What solvent systems optimize solubility and reactivity for this compound?
Methodological Answer:
- Polar Solvents : DMF or DMSO enhance solubility of the sulfonamide (logP ~2.5).
- Nonpolar Solvents : Toluene or dichloromethane improve selectivity in alkylation.
- Co-solvents : Ethanol/water (1:1) aids crystallization. Solubility data for analogous amines () suggest avoiding protic solvents for acid-sensitive reactions .
Q. How do steric effects from the 6-propoxy-naphthyl group influence bioactivity?
Methodological Answer:
- Molecular Docking : Simulate binding to targets (e.g., enzymes) using AutoDock Vina. The bulky naphthyl group may occupy hydrophobic pockets, while the propoxy chain modulates membrane permeability.
- Comparative Studies : Synthesize analogs (e.g., 6-methoxy or unsubstituted naphthyl) and test inhibitory potency (IC) in enzyme assays ().
- SAR Analysis : Correlate substituent size with activity; larger groups may reduce off-target interactions .
Q. What mechanistic insights explain sulfonamide group reactivity under acidic/basic conditions?
Methodological Answer:
- Acidic Conditions : Protonation of the sulfonamide nitrogen enhances electrophilicity, facilitating nucleophilic attack (e.g., hydrolysis to sulfonic acid).
- Basic Conditions : Deprotonation generates a sulfonamide anion, promoting alkylation ().
Monitor by F NMR (if fluorinated analogs are used) or IR spectroscopy (SO stretching at ~1350 cm) .
Q. How can spectroscopic techniques (e.g., fluorescence) probe interactions with biomolecules?
Methodological Answer:
- Fluorescence Quenching : Titrate the compound with proteins (e.g., BSA) and measure emission at λ = 340 nm (λ = 280 nm). Calculate Stern-Volmer constants (K) to assess binding affinity.
- Circular Dichroism (CD) : Detect conformational changes in proteins upon ligand binding (e.g., α-helix to β-sheet transitions).
- Surface Plasmon Resonance (SPR) : Determine kinetic parameters (k, k) for receptor-ligand interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
